molecular formula C13H10N2O3S3 B405298 N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide CAS No. 328090-12-6

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B405298
CAS No.: 328090-12-6
M. Wt: 338.4g/mol
InChI Key: ONRUPQZDNIVCQK-UHFFFAOYSA-N
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Description

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide (CAS 328090-12-6) is a small molecule research chemical with the molecular formula C13H10N2O3S3 and a molecular weight of 338.41 g/mol. This compound belongs to a class of 1,3-benzothiazol-2-yl carboxamides, which are recognized as an important scaffold in medicinal chemistry due to their diverse pharmacological profiles . The structure incorporates both a methanesulfonyl substituent and a thiophene carboxamide group, which may influence its properties and bioactivity. Scientific literature indicates that structurally related 1,3-benzothiazole derivatives have been synthesized and evaluated for central nervous system (CNS) activity, showing promise in preclinical anticonvulsant screens without associated neurotoxicity . Furthermore, benzothiazole cores are extensively investigated for their potential in treating neurodegenerative diseases, with some derivatives acting as potent and selective monoamine oxidase B (MAO-B) inhibitors, which is a key target in Parkinson's and Alzheimer's disease research . This product is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption.

Properties

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3S3/c1-21(17,18)8-4-5-9-11(7-8)20-13(14-9)15-12(16)10-3-2-6-19-10/h2-7H,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRUPQZDNIVCQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of 2-Aminobenzenethiol

The methanesulfonyl group is introduced via electrophilic aromatic substitution.

Procedure :

  • Sulfonation : 2-Aminobenzenethiol is treated with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., pyridine) at 0–5°C to yield 2-amino-6-methanesulfonylbenzenethiol.

  • Cyclization : The thiol group undergoes oxidative cyclization using H₂O₂ in acetic acid under reflux (80°C, 4 h) to form 6-methanesulfonyl-1,3-benzothiazol-2-amine.

Reaction Scheme :

2-Aminobenzenethiol0–5°CMsCl, Pyridine2-Amino-6-methanesulfonylbenzenethiol80°CH₂O₂, AcOHCore A\text{2-Aminobenzenethiol} \xrightarrow[\text{0–5°C}]{\text{MsCl, Pyridine}} \text{2-Amino-6-methanesulfonylbenzenethiol} \xrightarrow[\text{80°C}]{\text{H₂O₂, AcOH}} \text{Core A}

Key Data :

StepYield (%)Purity (HPLC)
Sulfonation7892%
Cyclization8595%

Alternative Route: Pd-Catalyzed Coupling

For scalability, palladium-catalyzed coupling is employed to install the methanesulfonyl group post-cyclization.

Procedure :

  • Benzothiazole Formation : 2-Aminobenzenethiol is cyclized using PCl₅ in toluene (110°C, 2 h) to yield 1,3-benzothiazol-2-amine.

  • Suzuki-Miyaura Coupling : The benzothiazole undergoes Pd(dppf)Cl₂-mediated coupling with methanesulfonyl boronic ester in DMF at 70°C (16 h).

Reaction Scheme :

1,3-Benzothiazol-2-amine70°CPd(dppf)Cl₂, Ms-BpinCore A\text{1,3-Benzothiazol-2-amine} \xrightarrow[\text{70°C}]{\text{Pd(dppf)Cl₂, Ms-Bpin}} \text{Core A}

Key Data :

Catalyst LoadingYield (%)Selectivity
2 mol% Pd6588%
5 mol% Pd7291%

Amide Bond Formation with Thiophene-2-Carboxylic Acid

Acid Chloride Method

Procedure :

  • Activation : Thiophene-2-carboxylic acid is converted to its acid chloride using SOCl₂ (reflux, 3 h).

  • Coupling : Core A is reacted with the acid chloride in anhydrous THF with triethylamine (0°C → RT, 12 h).

Reaction Scheme :

Thiophene-2-CO₂HSOCl₂Thiophene-2-COClEt₃NCore ATarget Compound\text{Thiophene-2-CO₂H} \xrightarrow{\text{SOCl₂}} \text{Thiophene-2-COCl} \xrightarrow[\text{Et₃N}]{\text{Core A}} \text{Target Compound}

Key Data :

SolventYield (%)Reaction Time (h)
THF8212
DCM7518

Coupling Reagent Approach

EDCl/HOBt-mediated coupling avoids handling corrosive acid chlorides.

Procedure :

  • Activation : Thiophene-2-carboxylic acid (1 eq), EDCl (1.2 eq), and HOBt (1.1 eq) in DMF (0°C, 30 min).

  • Amidation : Core A (1 eq) and DMAP (0.1 eq) are added, stirred at RT for 24 h.

Optimization Data :

Reagent SystemYield (%)Purity (%)
EDCl/HOBt8897
DCC/DMAP8095

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To enhance throughput, key steps are adapted for continuous flow:

  • Sulfonation-Cyclization : A tubular reactor (residence time: 20 min) achieves 90% conversion at 100°C.

  • Amide Coupling : Microreactors with immobilized EDCl reduce reagent waste (yield: 85%, purity: 96%).

Purification Strategies

  • Crystallization : Ethanol/water (7:3) yields 95% pure product.

  • Chromatography : Silica gel (hexane/EtOAc 1:1) resolves regioisomeric impurities.

Challenges and Mitigation Strategies

ChallengeSolution
Ms Group Hydrolysis Use anhydrous conditions; avoid prolonged heating above 80°C.
Amine Oxidation Add antioxidants (e.g., BHT) during cyclization.
Low Coupling Efficiency Optimize stoichiometry (1.1:1 acid:amine ratio).

Chemical Reactions Analysis

Types of Reactions

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.

    Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, in the context of Alzheimer’s disease, it has been shown to inhibit acetylcholinesterase (AChE) and prevent the aggregation of beta-amyloid peptides, which are implicated in the disease’s pathology . The compound’s ability to chelate metal ions and its antioxidant properties also contribute to its neuroprotective effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on the Benzothiazole Ring

The substituent at position 6 of the benzothiazole ring significantly impacts electronic and steric properties. Key comparisons include:

Compound Name Substituent at Position 6 Electronic Effect Key References
N-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide -SO₂CH₃ Strong electron-withdrawing
N-(6-Trifluoromethylbenzothiazol-2-yl)acetamide -CF₃ Electron-withdrawing (weaker than -SO₂CH₃)
N-(6-Nitro-1,3-benzothiazol-2-yl)benzothiophene-2-carboxamide -NO₂ Electron-withdrawing, planar
N-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide -OCH₃ Electron-donating
  • Trifluoromethyl (-CF₃) : Moderately electron-withdrawing; improves metabolic stability but may reduce solubility compared to -SO₂CH₃ .
  • Methoxy (-OCH₃) : Electron-donating, which may reduce electrophilicity and alter binding affinities .

Thiophene Carboxamide Derivatives

The thiophene-2-carboxamide group is a common pharmacophore in bioactive compounds. Comparisons include:

  • N-(2-Nitrophenyl)thiophene-2-carboxamide : Replaces benzothiazole with a nitrophenyl group. The nitro group induces a dihedral angle of ~9–16° between aromatic rings, influencing crystal packing via weak C–H⋯O/S interactions .
  • N-(5-R-Benzyl-1,3-thiazol-2-yl)thiophene-2-carboxamide : Features a benzyl-thiazole instead of benzothiazole. Compound 5f (R = 2,4-dichlorobenzyl) showed significant cytotoxic and cytostatic effects, highlighting the role of lipophilic substituents in bioactivity .

Physicochemical and Crystallographic Properties

While specific data for N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is unavailable, analogs suggest:

  • Solubility: -SO₂CH₃ likely improves aqueous solubility compared to -CF₃ or -NO₂ derivatives due to polarity .
  • Melting Points : Thiophene carboxamides with strong electron-withdrawing groups (e.g., nitro) exhibit higher melting points (e.g., 397 K for N-(2-nitrophenyl)thiophene-2-carboxamide) .
  • Hydrogen Bonding : Methanesulfonyl oxygen atoms may participate in C–H⋯O interactions, analogous to nitro group behavior in crystal packing .

Biological Activity

N-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article provides a detailed examination of its biological activity, including synthesis methods, structure-activity relationships, and research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety , a methanesulfonyl group , and a thiophene ring , which contribute to its unique reactivity and biological activity. The molecular formula is C14H12N2O3S3C_{14}H_{12}N_2O_3S_3, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Feature Description
Core Structure Benzothiazole with methanesulfonyl group
Functional Groups Thiophene ring enhances solubility
Molecular Formula C14H12N2O3S3C_{14}H_{12}N_2O_3S_3

Synthesis

The synthesis of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves multi-step synthetic routes:

  • Formation of Benzothiazole Core : Cyclization of 2-aminothiophenol with suitable aldehydes or ketones.
  • Methanesulfonylation : Reaction with methanesulfonyl chloride in the presence of bases like triethylamine.
  • Acylation : Final acylation step to introduce the thiophene carboxamide group.

These steps allow for the introduction of various substituents that can modify the compound's properties for enhanced biological activity.

Biological Activity

Research indicates that compounds containing benzothiazole and thiophene structures exhibit significant biological activities. The following are key findings related to the biological activity of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide:

Anticancer Activity

Studies have shown that this compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation. For instance, it has been reported to inhibit cell migration and induce apoptosis in various cancer cell lines, including A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer). The mechanism appears to involve modulation of signaling pathways associated with tumor growth .

Anti-inflammatory Properties

The compound has also demonstrated potential anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests a dual action mechanism where it not only targets cancer cells but also mitigates inflammatory responses that can contribute to tumor progression .

Structure-Activity Relationship (SAR)

The presence of the methanesulfonyl group significantly enhances the binding affinity to molecular targets compared to other similar compounds. A comparative analysis is shown below:

Compound Name Structural Features Biological Activity
N-(6-Methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamideMethyl group instead of methanesulfonylAntimicrobial
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamidesContains piperidine moietyAnti-inflammatory
N-(6-amino-benzothiazol-2-yl)-5-methylthiopheneAmino group additionAntitumor

The methanesulfonyl group's electronic properties enhance solubility and reactivity, making this compound a promising candidate for further development in anticancer therapies.

Case Studies

Recent studies have focused on the compound's interaction with specific molecular targets:

Q & A

Q. What are the standard synthetic routes for N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves coupling thiophene-2-carbonyl chloride with substituted benzothiazole amines. For example, a protocol analogous to involves refluxing equimolar amounts of thiophene-2-carbonyl chloride with 6-methanesulfonyl-1,3-benzothiazol-2-amine in acetonitrile for 1 hour. Optimization strategies include:

  • Solvent selection: Polar aprotic solvents (e.g., acetonitrile, DMF) enhance reaction efficiency.
  • Catalysts: Base catalysts (e.g., triethylamine) improve coupling efficiency.
  • Temperature control: Reflux conditions (~80°C) balance reaction speed and side-product minimization.
    Characterization via NMR (1H, 13C) and mass spectrometry (MS) ensures purity and structural confirmation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

Methodological Answer:

  • 1H NMR: Focus on aromatic protons (δ 7.0–8.5 ppm) for thiophene and benzothiazole rings. The methanesulfonyl (-SO2CH3) group appears as a singlet near δ 3.3 ppm.
  • 13C NMR: Identify carbonyl (C=O, ~165 ppm) and sulfonyl (SO2, ~45 ppm) carbons.
  • IR Spectroscopy: Amide C=O stretch (~1650 cm⁻¹) and sulfonyl S=O stretches (~1150–1300 cm⁻¹) confirm functional groups.
  • MS (ESI/HRMS): Molecular ion peaks ([M+H]+) validate molecular weight .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to biological targets, and what experimental validation is required?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases, receptors). Prioritize hydrogen bonding with the amide group and π-π stacking with aromatic residues.
  • MD Simulations: Run 100-ns simulations to assess binding stability in solvated environments.
  • Validation:
    • Surface Plasmon Resonance (SPR): Measure binding kinetics (KD, kon/koff).
    • Enzymatic Assays: Test inhibition potency (IC50) against purified targets (e.g., tyrosine kinases) .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50 values) across studies?

Methodological Answer:

  • Assay Standardization: Compare cell lines (e.g., HEK293 vs. HeLa), incubation times, and compound solubility (use DMSO controls ≤0.1%).
  • Orthogonal Assays: Pair cell viability (MTT assay) with target-specific assays (e.g., Western blot for phosphorylated proteins).
  • Data Normalization: Express activity relative to positive controls (e.g., staurosporine for kinase inhibition).
  • Structural Confirmation: Verify compound integrity post-assay via LC-MS to rule out degradation .

Q. What crystallographic techniques are recommended for resolving the 3D structure of this compound, and how can intermolecular interactions inform material design?

Methodological Answer:

  • X-ray Diffraction (XRD): Grow single crystals via slow evaporation (e.g., acetonitrile/ethanol). Use SHELXL for refinement ().
  • Key Parameters: Analyze dihedral angles between benzothiazole and thiophene rings (e.g., ~8–15° for analogous compounds) and hydrogen-bonding motifs (C–H⋯O/S).
  • Implications: Intermolecular interactions (e.g., π-stacking) guide co-crystal engineering for enhanced solubility or stability .

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